3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroisoquinoline skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of tetrahydroisoquinoline derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as tetrabutylammonium fluoride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of signal transduction and inhibition of specific enzymes .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)quinoline
- 3-(Trifluoromethyl)isoquinoline
- 3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific tetrahydroisoquinoline framework, which provides distinct chemical and biological properties.
Properties
CAS No. |
223915-99-9 |
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Molecular Formula |
C10H10F3N |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-14-9/h1-4,9,14H,5-6H2 |
InChI Key |
ZKDBUNWBYCZLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
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